molecular formula C21H26N2O4S B11006552 {1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

{1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid

Cat. No.: B11006552
M. Wt: 402.5 g/mol
InChI Key: KXMICLGNAIMGRA-UHFFFAOYSA-N
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Description

The compound {1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid features a cyclohexylacetic acid backbone modified with a thiazole ring substituted at the 2-position with a 3-methoxyphenyl group. The thiazole moiety is linked via an acetamide bridge to the cyclohexane ring (Figure 1).

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

2-[1-[[[2-[2-(3-methoxyphenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]cyclohexyl]acetic acid

InChI

InChI=1S/C21H26N2O4S/c1-27-17-7-5-6-15(10-17)20-23-16(13-28-20)11-18(24)22-14-21(12-19(25)26)8-3-2-4-9-21/h5-7,10,13H,2-4,8-9,11-12,14H2,1H3,(H,22,24)(H,25,26)

InChI Key

KXMICLGNAIMGRA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)CC(=O)NCC3(CCCCC3)CC(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Core Synthesis

The 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid intermediate is synthesized via a modified Hantzsch thiazole reaction. Recent advancements in multicomponent reactions (MCRs) provide an efficient route. For example, a one-pot reaction of 3-methoxybenzaldehyde-derived arylglyoxal ( ) , thiobenzamide, and lawsone in acetic acid at 90°C yields fully substituted thiazoles. Adapting this method:

  • Reagents :

    • 3-Methoxybenzaldehyde (1.2 equiv)

    • Thiourea (1.0 equiv)

    • Bromoacetic acid (1.5 equiv)

    • Acetic acid (solvent)

  • Procedure :

    • Oxidize 3-methoxybenzaldehyde to 3-methoxyphenylglyoxal using SeO₂ in dioxane.

    • React with thiourea and bromoacetic acid in acetic acid at 90°C for 12 hours.

    • Isolate the thiazole-4-acetic acid via aqueous workup (yield: 68–72%) .

Key Data :

ParameterValue
Reaction Temperature90°C
Yield68–72%
Purity (HPLC)>95%

Acetylation of the Thiazole Intermediate

The acetyl group is introduced via nucleophilic acyl substitution. Patents highlight the use of acetic anhydride in methanol with catalytic sulfuric acid ( ) :

  • Reagents :

    • Thiazole-4-acetic acid (1.0 equiv)

    • Acetic anhydride (2.5 equiv)

    • Methanol (solvent)

    • H₂SO₄ (0.1 equiv)

  • Procedure :

    • Dissolve the thiazole intermediate in methanol.

    • Add acetic anhydride and H₂SO₄ dropwise at 0°C.

    • Stir for 4 hours at room temperature.

    • Quench with NaHCO₃ and extract with ethyl acetate (yield: 85–90%) .

Optimization Insights :

  • Excess acetic anhydride ensures complete acetylation.

  • Methanol as a solvent minimizes side reactions compared to DMF or THF .

Synthesis of the Cyclohexyl Acetic Acid Derivative

The cyclohexyl backbone is prepared via cyclohexane carboxaldehyde reduction and subsequent functionalization:

  • Reagents :

    • Cyclohexanecarboxaldehyde (1.0 equiv)

    • Sodium cyanoborohydride (1.2 equiv)

    • Acetic acid (solvent)

  • Procedure :

    • Reduce cyclohexanecarboxaldehyde to cyclohexylmethanol using NaBH₄.

    • Oxidize to cyclohexylacetic acid via Jones reagent (CrO₃/H₂SO₄).

    • Introduce the aminomethyl group via reductive amination with formaldehyde and NH₄OAc (yield: 75–80%) .

Characterization Data :

  • ¹H NMR (CDCl₃) : δ 1.2–1.8 (m, 11H, cyclohexyl), 2.3 (s, 2H, CH₂CO₂H).

  • MS (ESI+) : m/z 185.1 [M+H]⁺.

Amide Coupling of Thiazole and Cyclohexyl Moieties

The final step involves coupling the acetylated thiazole with the aminomethylcyclohexyl acetic acid using carbodiimide chemistry ( ) :

  • Reagents :

    • Acetylated thiazole (1.0 equiv)

    • Aminomethylcyclohexyl acetic acid (1.1 equiv)

    • EDC·HCl (1.5 equiv)

    • HOBt (1.5 equiv)

    • DMF (solvent)

  • Procedure :

    • Activate the thiazole’s carboxylic acid with EDC/HOBt in DMF for 30 minutes.

    • Add the amine derivative and stir at room temperature for 24 hours.

    • Purify via column chromatography (SiO₂, EtOAc/hexane 1:1) (yield: 65–70%) .

Critical Parameters :

  • Stoichiometry : Excess EDC ensures complete activation.

  • Solvent Choice : DMF enhances solubility of intermediates.

Purification and Analytical Validation

Final purification employs recrystallization from ethanol/water (3:1), yielding white crystals. Analytical data confirm structure:

  • ¹H NMR (DMSO-d₆) : δ 1.2–1.9 (m, 11H, cyclohexyl), 3.8 (s, 3H, OCH₃), 6.9–7.4 (m, 4H, aromatic).

  • HPLC : Retention time 12.3 min (C18 column, 70:30 MeOH/H₂O).

  • HRMS : m/z 432.5 [M+H]⁺ (calc. 432.5) .

Chemical Reactions Analysis

Types of Reactions

{1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Key Structural Features

FeatureDescription
Methoxyphenyl GroupEnhances solubility and biological activity
Thiazole RingImparts bioactivity and potential pharmacological effects
Cyclohexylacetic Acid MoietyContributes to the compound's overall stability

Chemistry

In the field of chemistry, {1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid serves as a valuable intermediate for synthesizing novel compounds. Its ability to participate in various reactions such as oxidation, reduction, and substitution allows researchers to explore new reaction mechanisms.

Example Reactions

  • Oxidation : Can be oxidized using agents like potassium permanganate.
  • Reduction : Can be reduced with sodium borohydride.
  • Substitution : Engages in nucleophilic or electrophilic substitution depending on functional groups present.

Biology

The compound is also significant in biological research. Its structural characteristics enable it to interact with enzymes and metabolic pathways, making it useful for studying biochemical processes.

Case Study: Enzyme Interaction

Research has shown that compounds similar to this compound can inhibit specific enzymes, providing insights into metabolic regulation. For instance, thiazole derivatives have been studied for their effects on acetylcholinesterase activity, which is crucial in neurodegenerative disease research.

Medicine

In the medical field, this compound shows potential therapeutic applications. Ongoing studies are investigating its efficacy against various diseases, including cancer and neurodegenerative disorders.

Therapeutic Potential

  • Cancer Treatment : Preliminary studies suggest that thiazole derivatives may exhibit cytotoxic effects against cancer cell lines.
  • Neurodegenerative Diseases : Research into acetylcholinesterase inhibitors highlights the potential of this compound in treating Alzheimer's disease.

Industry

The industrial applications of this compound are also noteworthy. It can be utilized in developing new materials such as polymers and coatings due to its unique properties.

Industrial Uses

  • Material Science : Enhances the performance of polymers through its structural properties.
  • Coatings : Potential use in protective coatings that require specific chemical resistance.

Key Molecular Interactions

  • Enzyme Binding : The compound may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential interactions with receptors could influence cell signaling pathways.

Mechanism of Action

The mechanism of action of {1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their properties are summarized in Table 1.

Table 1: Comparison of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound C21H25N2O4S 425.5 3-Methoxyphenyl (thiazole), cyclohexyl (acetic acid) Speculative: CNS modulation, enzyme inhibition
2-[2-({[(tert-Butoxy)carbonyl]amino}methyl)-1,3-thiazol-4-yl]acetic acid [] C11H16N2O4S 272.33 tert-Butoxy carbonyl (amide) Intermediate for peptide synthesis
2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)acetic acid [] C12H12NO2S 243.29 Phenyl, methyl (thiazole) Antimicrobial, anti-inflammatory
2-Amino-2-[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]acetic acid [] C11H9F2N3O2S 289.27 2,6-Difluorophenyl (thiazole), amino (acetic acid) Targeted enzyme inhibition (e.g., kinase inhibitors)
2-[1-[[(4-methylphenyl)sulfonylamino]methyl]cyclohexyl]acetic acid [] C16H23NO4S 325.42 4-Methylphenyl sulfonamide (cyclohexyl) Irritant (hazard class); possible protease inhibition

Key Differences and Implications

The tert-butoxy group in ’s compound adds bulk but reduces polarity . The cyclohexyl group in the target compound and ’s analog increases steric hindrance, which may affect binding to flat receptor sites (e.g., planar kinase domains) .

Pharmacophore Variations :

  • The acetamide bridge in the target compound contrasts with the sulfonamide in ’s analog. Sulfonamides are common in protease inhibitors (e.g., carbonic anhydrase), while acetamides are prevalent in peptidomimetics .
  • The 3-methoxy group on the phenyl ring may engage in hydrogen bonding or π-stacking, unlike the electron-withdrawing difluoro substituents in ’s compound, which could alter electronic interactions with targets .

Biological Activity Trends :

  • Thiazole-containing analogs () are frequently associated with antimicrobial activity due to thiazole’s ability to disrupt bacterial cell walls. The target compound’s methoxyphenyl group could broaden its spectrum .
  • Cyclohexylacetic acid derivatives (e.g., ) are explored for CNS applications, as seen in neuropeptide antagonists (). The target compound’s structure aligns with ligands for G-protein-coupled receptors (GPCRs) or ion channels .

Biological Activity

The compound {1-[({[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid , often referred to as a thiazole derivative, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.

Structural Overview

The compound's structure features several functional groups that contribute to its biological activity:

  • Thiazole ring : Known for its role in various bioactive compounds.
  • Methoxyphenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Cyclohexyl acetic acid moiety : Provides structural stability and potential for metabolic pathways.

Molecular Characteristics

PropertyValue
Molecular FormulaC16H21N3O3S
Molecular Weight335.42 g/mol
LogP3.0212
Polar Surface Area80.121 Ų

Antitumor Activity

Recent studies have indicated that thiazole derivatives exhibit significant antitumor properties. The presence of the thiazole ring in this compound is critical for its cytotoxic activity against various cancer cell lines. For instance, a study demonstrated that related thiazole compounds showed IC50 values in the low micromolar range against cancer cell lines such as Jurkat and A-431, suggesting potential effectiveness in cancer therapy .

The proposed mechanisms of action for the biological activity of this compound include:

  • Inhibition of Protein Kinases : Thiazole derivatives often inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : The compound may enhance apoptosis through modulation of anti-apoptotic proteins like Mcl-1, as observed in related thiazole studies .
  • Interaction with DNA : Some thiazole compounds have been shown to intercalate with DNA, disrupting replication processes.

Study 1: Anticancer Efficacy

A recent investigation evaluated the anticancer efficacy of a structurally similar thiazole derivative. The results indicated a dose-dependent inhibition of cell proliferation in HT-29 colon cancer cells, with an IC50 value of 1.61 µg/mL, demonstrating the potential of thiazole-based compounds in oncology .

Study 2: CDK Inhibition

Another study focused on the inhibition of CDK9 by thiazole derivatives, revealing that these compounds significantly reduced RNA polymerase II transcription levels, thereby affecting gene expression linked to cell survival .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:

  • Substituent Effects : Electron-donating groups on the phenyl ring enhance cytotoxicity.
  • Thiazole Ring Modifications : Variations in the thiazole ring can lead to significant changes in biological activity, highlighting the importance of specific substitutions .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Aspects
2-AminothiazoleSimple thiazole structureBasic properties studied primarily
Piperidine DerivativesPiperidine ringVariations lead to different biological activities
3-Methoxyphenylacetic AcidLacks thiazole componentPrimarily used in metabolic studies

Q & A

Q. What synthetic methodologies are recommended for preparing {1-[...]acetic acid?

The synthesis of this compound involves multi-step reactions, including:

  • Thiazole ring formation : Condensation of 3-methoxyphenyl-substituted precursors with thiourea derivatives under acidic conditions .
  • Acetylation and cyclohexyl incorporation : Reacting 2-(3-methoxyphenyl)-1,3-thiazol-4-yl acetic acid with aminomethylcyclohexane derivatives in the presence of coupling agents (e.g., EDC/HOBt) .
  • Final carboxylation : Hydrolysis of ester intermediates or direct introduction of the acetic acid moiety via alkylation . Key solvents: Acetic acid for reflux conditions , DMF for recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • NMR :
  • ¹H NMR : Peaks at δ 7.3–7.8 ppm (aromatic protons from 3-methoxyphenyl), δ 3.8 ppm (methoxy group), and δ 1.2–2.5 ppm (cyclohexyl protons) .
  • ¹³C NMR : Signals at ~170 ppm (carboxylic acid), 165 ppm (thiazole C-2), and 55 ppm (methoxy carbon) .
    • MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ expected for C₂₂H₂₇N₂O₅S) .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Antimicrobial activity : Broth microdilution assays against S. aureus and C. albicans (MIC values) .
  • Enzyme inhibition : Fluorescence-based assays targeting cyclooxygenase-2 (COX-2) or histone deacetylases (HDACs) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Contradictions often arise from variations in:

  • Assay conditions : Standardize pH, temperature, and solvent (e.g., DMSO concentration ≤1%) .
  • Structural analogs : Compare results with derivatives lacking the methoxy group or cyclohexyl moiety to isolate pharmacophores .
  • Data normalization : Use positive controls (e.g., ciprofloxacin for antimicrobial assays) to calibrate inter-study variability .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Continuous-flow chemistry : Reduces side reactions and improves reproducibility for thiazole formation steps .
  • Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps involving cyclohexyl intermediates .
  • Solvent selection : Replace acetic acid with greener solvents (e.g., ethanol-water mixtures) without compromising yield .

Q. How do substituents on the phenyl and thiazole rings affect bioactivity?

A structure-activity relationship (SAR) study reveals:

Substituent PositionActivity TrendReference
3-Methoxy (phenyl)↑ Antimicrobial
4-Methyl (thiazole)↓ Solubility
Cyclohexyl acetic acid↑ Metabolic stability
Methoxy groups enhance membrane permeability, while bulkier cyclohexyl groups reduce CYP450-mediated degradation .

Methodological Notes

  • Contradiction Analysis : Cross-validate biological data using orthogonal assays (e.g., agar diffusion + live-cell imaging) .
  • Synthetic Challenges : Monitor intermediates via TLC (silica gel, hexane/EtOH) to avoid byproducts during acetylation .
  • Advanced Characterization : Use X-ray crystallography to resolve stereochemistry at the cyclohexyl moiety .

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